Flunixin meglumine is used in the field of veterinary medicine for its analgesic and anti-inflammatory properties . Specifically, it has been used to manage pain in lame sows .
Method of Application: Lameness was induced in 24 mature, mixed-parity sows using a chemical synovitis model. The sows were then treated with flunixin meglumine (2.2 mg kg −1 IM), and their pain sensitivity was evaluated using pressure algometry .
Results: From 37 to 72 hours after lameness induction, flunixin meglumine-treated sows tolerated higher pressure algometer nociceptive thresholds compared to saline-treated sows. This suggests that flunixin meglumine mitigated pain sensitivity in lame sows post lameness induction .
Flunixin meglumine is also used in the field of veterinary medicine to manage pain in dairy cattle .
Method of Application: An arthritis-synovitis was induced in the distal interphalangeal joint of the left hind lateral digit of 30 adult dairy cows using 20 mg of amphotericin B. The cows were then treated with transdermal flunixin at 3.33 mg/kg (1 mL/15 kg), every 24 hours for 3 days .
Results: Based on differences in Mechanical Nociception Threshold (MNT), Infrared Thermography (IRT), and cortisol, transdermal flunixin was found to be an effective analgesic agent for induced lameness. Multiple doses of transdermal flunixin may be required to be clinically effective .
Flunixin meglumine can be used as a drug for animals for the management of intestinal ischaemia, colic, and endotoxemia in horses .
Flunixin meglumine is used in the field of veterinary medicine for the management of pyrexia associated with swine respiratory disease .
Flunixin meglumine is used in the field of veterinary medicine for the management of mastitis .
Flunixin meglumine is used in the field of veterinary medicine for the management of endotoxic or septic shock .
Flunixin meglumine is a non-steroidal anti-inflammatory drug primarily used in veterinary medicine. It is effective for treating pain and inflammation in animals such as pigs, cattle, and horses. The compound is known for its analgesic and antipyretic properties, making it valuable in managing various conditions that require pain relief and temperature regulation . Flunixin meglumine is often administered as an injectable solution or oral paste, particularly in equine applications .
The chemical structure of flunixin meglumine is represented by the formula C21H28F3N3O7, with a molecular weight of approximately 491.464 g/mol . The compound is a salt formed from flunixin, which is a carboxylic acid derivative, and meglumine, a sugar alcohol that enhances the solubility and stability of the drug .
Flunixin meglumine acts as a non-selective cyclooxygenase (COX) inhibitor []. COX enzymes are responsible for synthesizing prostaglandins, which play a key role in inflammation, pain, and fever. By inhibiting COX, flunixin meglumine reduces prostaglandin production, leading to its anti-inflammatory, analgesic, and antipyretic effects [].
Flunixin meglumine undergoes several chemical transformations during its synthesis and application. The primary reaction involves the formation of the salt from flunixin and meglumine. The synthesis typically includes the following steps:
These reactions highlight the importance of temperature control and pH adjustment to optimize yields and purity during synthesis.
Flunixin meglumine exhibits significant biological activity through its mechanism as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The drug effectively reduces fever, alleviates pain associated with musculoskeletal disorders, and manages inflammatory conditions in animals .
In clinical settings, flunixin meglumine has been shown to be effective in treating conditions such as colic in horses and mastitis in cattle, demonstrating its versatility across different species .
The synthesis of flunixin meglumine can be performed through various methods, with notable procedures including:
These methods emphasize efficiency and environmental considerations in pharmaceutical synthesis.
Flunixin meglumine is widely utilized in veterinary medicine for its analgesic and anti-inflammatory properties. Its applications include:
The drug's regulatory status requires it to be prescribed by licensed veterinarians, ensuring safe use in animal populations.
Flunixin meglumine may interact with other medications commonly used in veterinary practice. Notable interactions include:
Veterinarians must carefully evaluate potential drug interactions when prescribing flunixin meglumine.
Flunixin meglumine shares similarities with several other non-steroidal anti-inflammatory drugs used in veterinary medicine. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ketoprofen | C16H16O3 | Selective COX-1 inhibitor; used for pain relief |
| Phenylbutazone | C19H20N2O2 | Strong anti-inflammatory; commonly used in horses |
| Meloxicam | C16H13N3O4S | Selective COX-2 inhibitor; lower gastrointestinal risk |
| Carprofen | C15H12N2O3 | Commonly used for postoperative pain relief |
Flunixin meglumine's unique profile lies in its broad-spectrum efficacy against both pain and inflammation across various animal species, along with its specific formulation as a salt that enhances solubility compared to others listed above .
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard